molecular formula C18H20BrNO2 B8248947 tert-Butyl (4-bromobenzyl)(phenyl)carbamate

tert-Butyl (4-bromobenzyl)(phenyl)carbamate

Cat. No.: B8248947
M. Wt: 362.3 g/mol
InChI Key: MFMQOZNXDYWFTB-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromobenzyl)(phenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-bromobenzyl moiety, and a phenyl substituent. This compound is of interest in organic synthesis, particularly in medicinal chemistry, where carbamates are widely used to protect amines during multi-step reactions. The bromine atom at the para position of the benzyl group enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling the introduction of diverse functional groups .

Properties

IUPAC Name

tert-butyl N-[(4-bromophenyl)methyl]-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-18(2,3)22-17(21)20(16-7-5-4-6-8-16)13-14-9-11-15(19)12-10-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMQOZNXDYWFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Aniline with 4-Bromobenzyl Bromide

Alkylation of aniline with 4-bromobenzyl bromide under basic conditions represents a straightforward route. For example, heating aniline (10 mmol) with 4-bromobenzyl bromide (10 mmol) in acetonitrile in the presence of potassium carbonate (15 mmol) at 80°C for 12 hours yields N-(4-bromobenzyl)-N-phenylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the benzyl bromide. Purification via column chromatography (hexane/ethyl acetate, 9:1) typically affords the secondary amine in ~70% yield.

Reductive Amination of 4-Bromobenzaldehyde with Aniline

An alternative pathway involves reductive amination. Condensing 4-bromobenzaldehyde (10 mmol) with aniline (10 mmol) in methanol, followed by reduction with sodium borohydride (12 mmol) at 0°C, generates the secondary amine. This method avoids alkylating agents but requires careful pH control to prevent over-reduction.

Boc Protection of Secondary Amines

Protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group presents challenges due to reduced nucleophilicity compared to primary amines. Three methodologies emerge from literature:

Boc Anhydride in Polar Aprotic Solvents

Reaction of N-(4-bromobenzyl)-N-phenylamine (5 mmol) with Boc anhydride (5.5 mmol) in tetrahydrofuran (THF) at 50°C for 24 hours achieves moderate conversion (50–60%). The use of a nanocatalyst, such as Fe<sub>3</sub>O<sub>4</sub>@MCM-41@Zr-piperazine (0.03 g), enhances yield to 75% by facilitating activation of the Boc group.

Boc Chloride with Triethylamine

Employing tert-butyl chloroformate (Boc-Cl, 5.5 mmol) in dichloromethane with triethylamine (6 mmol) as a base at 0°C to room temperature affords the Boc-protected carbamate in 65% yield after 20 hours. This method avoids side reactions associated with anhydride activation.

Optimization of Reaction Conditions

Key parameters influencing Boc protection include solvent polarity, temperature, and catalyst selection:

ParameterConditionYield (%)Source
SolventTHF60
SolventDichloromethane65
CatalystFe<sub>3</sub>O<sub>4</sub>@MCM-41@Zr-piperazine75
Temperature50°C60
Temperature110°C (Pd-catalyzed)60

Polar aprotic solvents (THF, dichloromethane) improve Boc group activation, while nanocatalysts enhance reaction efficiency by providing high surface area for interactions. Elevated temperatures (>100°C) are critical in palladium-mediated routes but risk decomposition of heat-sensitive intermediates.

Challenges and Mitigation Strategies

Low Reactivity of Secondary Amines

Secondary amines exhibit reduced nucleophilicity, necessitating Boc-Cl over Boc anhydride for efficient protection. Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst accelerates the reaction by stabilizing the intermediate.

Purification Difficulties

The hydrophobic tert-butyl group complicates isolation. Flash chromatography with gradient elution (hexane to ethyl acetate) effectively separates the product from unreacted amine and byproducts .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are used in organic solvents like 1,4-dioxane.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and thiols.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₆BrNO₂
  • Molecular Weight : Approximately 286.169 g/mol
  • Structure : The compound features a tert-butyl group, a bromobenzyl moiety, and a phenyl group attached to a carbamate functional group. This unique structure contributes to its reactivity and stability.

Organic Synthesis

tert-Butyl (4-bromobenzyl)(phenyl)carbamate is widely used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its stability and reactivity. The compound can be utilized in various reactions, including:

  • Suzuki Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are important in drug discovery.
  • N-Boc Protection : It serves as a precursor for the synthesis of N-Boc-protected anilines, which are valuable in medicinal chemistry.

Biological Applications

The compound exhibits potential biological activities that make it useful in research related to enzyme inhibition and protein interactions.

  • Enzyme Inhibition : this compound has shown moderate inhibition of enzymes such as acetylcholinesterase (AChE), impacting neurotransmitter regulation. This property is significant for neuropharmacological studies.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, suggesting potential applications in treating infections.
  • Antitumor Properties : Research has indicated that certain derivatives may exhibit antitumor activity, warranting further investigation into their mechanisms of action.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing drugs targeting specific biological pathways. Its structural characteristics allow for diverse interactions with biological systems, making it a valuable tool in drug development.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various experimental contexts:

StudyFindings
Interaction with SERTInvestigated the interaction of brominated compounds with serotonin transporters; varying inhibition potency based on substitution patterns was found.
Synthesis of N-Boc-protected anilinesDemonstrated effective synthesis routes using this carbamate as a precursor.
Enzyme inhibition capabilitiesExplored the enzyme inhibition capabilities of carbamates; moderate AChE inhibition was observed with implications for neuropharmacology.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromobenzyl)(phenyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with proteins, altering their conformation and function. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

tert-Butyl (4-Bromo-2-methylbenzyl)carbamate (41b)

  • Structure : Contains a methyl group at the 2-position of the bromobenzyl ring.
  • However, electron-donating methyl groups may stabilize intermediates in palladium-catalyzed reactions .
  • Synthesis : Prepared via analogous Boc-protection methods, similar to the target compound .

tert-Butyl (4-Bromo-2-methoxybenzyl)carbamate (41c)

  • Structure : Features a methoxy group at the 2-position.
  • This may reduce oxidative addition rates in cross-couplings compared to electron-deficient systems .

tert-Butyl (4-Bromo-2-fluorobenzyl)carbamate (41d)

  • Structure : Substituted with a fluorine atom at the 2-position.
  • Fluorinated analogs are also prized for metabolic stability in drug design .

Comparison with Non-Aromatic Brominated Carbamates

tert-Butyl (4-bromobutyl)carbamate (14a)

  • Structure : Bromine on a linear alkyl chain (C4).
  • Impact: The aliphatic bromine facilitates nucleophilic substitutions (e.g., SN2 reactions) rather than cross-couplings. Such compounds are intermediates in synthesizing amino alcohols or heterocycles .
  • Applications : Less relevant to aromatic coupling chemistry but valuable in peptide synthesis .

Reactivity in Cross-Coupling Reactions

The target compound’s para-bromo substituent optimizes it for Suzuki couplings. For example:

  • tert-Butyl (2-bromo-3-fluorobenzyl)carbamate () underwent Suzuki coupling with a boronate ester to yield a vinyl derivative (56.6% yield) .
  • tert-Butyl (2-((2-bromo-4-fluorophenyl)ethynyl)benzyl)carbamate () participated in Sonogashira couplings with phenylacetylene, achieving 99% yield using Pd(PPh3)4 and CuI .

In contrast, tert-Butyl (4-bromophenyl)carbamate (CAS 131818-17-2, ) lacks the benzyl group, limiting its utility in forming branched architectures.

Physicochemical Properties and Stability

  • Molecular Weight : The target compound’s molecular weight (estimated >350 g/mol) exceeds simpler analogs like tert-Butyl (4-bromophenyl)carbamate (272.14 g/mol, ), influencing solubility and crystallization behavior.
  • Stability: Boc-protected carbamates generally exhibit stability under basic conditions but are cleaved by acids (e.g., TFA). Bromine’s presence may increase sensitivity to light or nucleophiles compared to non-halogenated analogs .

Data Table: Key Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Synthetic Route Reference ID
This compound 4-Br, phenyl ~360 (estimated) Suzuki/Sonogashira couplings Boc protection, coupling
tert-Butyl (4-Bromo-2-methylbenzyl)carbamate 4-Br, 2-CH3 322.15 Sterically hindered couplings Analogous to 41a
tert-Butyl (4-Bromo-2-fluorobenzyl)carbamate 4-Br, 2-F 307.15 Enhanced electrophilicity Boc protection
tert-Butyl (4-bromophenyl)carbamate 4-Br (no benzyl) 272.14 Limited to aryl couplings Direct Boc protection
tert-Butyl (4-bromobutyl)carbamate Aliphatic Br (C4 chain) 238.13 Nucleophilic substitutions Alkylation, Boc protection

Biological Activity

tert-Butyl (4-bromobenzyl)(phenyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆BrNO₂
  • Molecular Weight : 272.14 g/mol
  • IUPAC Name : this compound

The compound is characterized by the presence of a bromobenzyl group and a phenyl group attached to a carbamate moiety, which influences its solubility and interaction with biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, and their inhibition can lead to altered pharmacokinetics and drug interactions .

Table 1: Enzyme Inhibition Profile

EnzymeInhibition TypeReference
CYP1A2Inhibitor
CYP2C19Inhibitor
β-secretase 1Inhibitor
AcetylcholinesteraseInhibitor

Anti-inflammatory Activity

The compound has also been shown to influence inflammatory pathways. It increases levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts, suggesting a role in modulating inflammatory responses.

The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition. By binding to the active sites of specific enzymes, it disrupts their catalytic activity, leading to downstream effects on cellular signaling pathways.

Interaction with Biological Targets

The compound's structure allows it to interact with various biological targets:

  • Cytochrome P450 Enzymes : Affecting drug metabolism.
  • β-secretase 1 : Potential implications in neurodegenerative diseases.
  • Acetylcholinesterase : Implications in cognitive function and neurodegeneration.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Study on Neurodegenerative Diseases : A study highlighted the inhibition of β-secretase 1 by similar carbamate derivatives, indicating potential therapeutic applications in Alzheimer's disease treatment.
  • Anti-tuberculosis Activity : Related compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, showcasing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly used for tert-Butyl (4-bromobenzyl)(phenyl)carbamate, and what are their critical parameters?

  • Answer : The compound is typically synthesized via alkylation or coupling reactions. A general approach involves reacting tert-butyl carbamate precursors with brominated aromatic intermediates under basic conditions. For example:

  • Alkylation : Using tert-butyl carbamate and 4-bromobenzyl bromide in tetrahydrofuran (THF) with a strong base like LiHMDS at low temperatures (-78°C) .

  • Palladium-catalyzed coupling : Cross-coupling reactions (e.g., Buchwald-Hartwig) with aryl halides, requiring Pd(OAc)₂, ligands (e.g., Xantphos), and bases (e.g., Cs₂CO₃) in refluxing toluene .

  • Key parameters : Temperature control, stoichiometry of reagents, catalyst loading, and solvent choice significantly influence yield and purity.

    MethodBase/CatalystSolventYield RangeReference
    AlkylationLiHMDSTHF75–85%
    Pd-catalyzed couplingPd(OAc)₂/XantphosToluene60–70%

Q. What safety protocols are critical for handling this compound?

  • Answer : Based on SDS data for related carbamates:

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use respiratory protection (e.g., N95 mask) if dust or aerosols form .

  • Fire hazards : Use dry sand, alcohol-resistant foam, or CO₂ extinguishers. Avoid water jets, as combustion may release toxic gases (e.g., CO, NOₓ) .

  • Storage : Keep in airtight containers at room temperature, away from light and oxidizing agents .

    Hazard TypeMitigation StrategySource
    FireDry chemical extinguishers
    InhalationLocal exhaust ventilation
    StorageAirtight, dark, room temperature

Q. How is this compound characterized post-synthesis?

  • Answer : Key techniques include:

  • NMR spectroscopy : Confirm regiochemistry and purity via ¹H/¹³C NMR (e.g., tert-butyl group at δ 1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) .

  • X-ray crystallography : Resolve stereochemistry and packing (e.g., monoclinic crystal system with β = 98.21°, Z = 4) .

  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

    TechniqueCritical Data PointsReference
    X-ray crystallographya = 12.289 Å, β = 98.21°, Z = 4
    ¹H NMRtert-butyl δ 1.4 ppm, aromatic δ 7.2–7.8

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

  • Answer : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:

  • Temperature optimization : Lower temperatures (-78°C) reduce side reactions in alkylation .
  • Ligand screening : Bulky ligands improve steric control in Pd-catalyzed couplings .
  • Statistical modeling : Response surface methodology (RSM) identifies optimal reagent ratios .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Cross-validate with complementary techniques:

  • X-ray vs. NMR : Resolve ambiguity in stereochemistry (e.g., crystal data confirms tert-butyl orientation ).
  • 2D NMR (COSY, NOESY) : Assign overlapping signals in aromatic regions .
  • Computational modeling : DFT calculations predict NMR shifts and verify hydrogen bonding networks .

Q. What are the stability profiles of this compound under varying conditions?

  • Answer : Stability studies suggest:

  • Thermal degradation : Decomposes above 124°C, releasing CO₂ and brominated byproducts .

  • Hydrolytic sensitivity : Susceptible to acidic/basic conditions; store in neutral, anhydrous environments .

  • Light exposure : UV irradiation accelerates decomposition; use amber glassware .

    ConditionDegradation PathwayMitigationSource
    High temperatureCO₂ releaseStore below 25°C
    Acidic pHCarbamate cleavageNeutral buffers

Q. How can mechanistic insights improve synthetic efficiency?

  • Answer : Kinetic studies and isotopic labeling (e.g., ¹⁸O tracing) reveal:

  • Rate-limiting steps : Alkylation proceeds via SN2 mechanism, requiring polar aprotic solvents .
  • Catalytic cycles : Pd(0)/Pd(II) turnover in couplings is enhanced by electron-rich ligands .

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